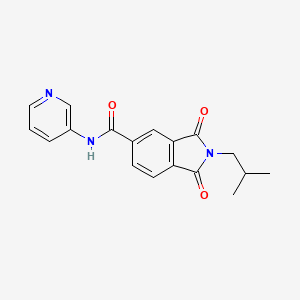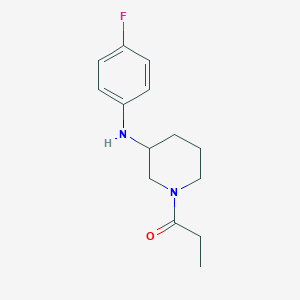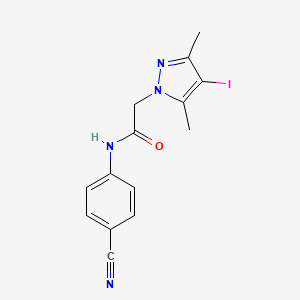
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly known as CDPI3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CDPI3 is a small molecule that belongs to the class of pyrazole derivatives and has a molecular weight of 408.29 g/mol.
作用机制
The mechanism of action of CDPI3 involves the inhibition of the STAT3 signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. CDPI3 binds to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CDPI3 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. CDPI3 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
CDPI3 has several advantages as a research tool, including its high potency and selectivity, making it a suitable candidate for various in vitro and in vivo experiments. However, CDPI3 has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
未来方向
CDPI3 has shown promising results in various preclinical studies, and further research is needed to explore its potential applications in various fields. Some of the future directions for CDPI3 research include the development of more potent and selective analogs, the exploration of its potential applications in other diseases, such as inflammatory diseases, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
Conclusion:
In conclusion, CDPI3 is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CDPI3 has been shown to exhibit potent anticancer activity and has various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Further research is needed to explore its full potential and to develop more potent and selective analogs.
合成方法
The synthesis of CDPI3 involves a multistep reaction sequence that includes the condensation of 4-cyanobenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and iodine to obtain the final product, CDPI3. The synthesis of CDPI3 has been optimized to achieve high yield and purity, making it a suitable candidate for various scientific applications.
科学研究应用
CDPI3 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CDPI3 is in the field of medicine, where it has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. CDPI3 works by inhibiting the activity of a protein called STAT3, which is known to play a crucial role in the development and progression of cancer.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4O/c1-9-14(15)10(2)19(18-9)8-13(20)17-12-5-3-11(7-16)4-6-12/h3-6H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGPXMMOVZDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)
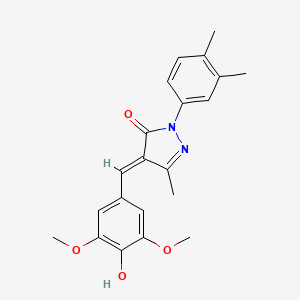
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
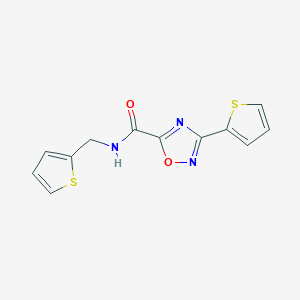
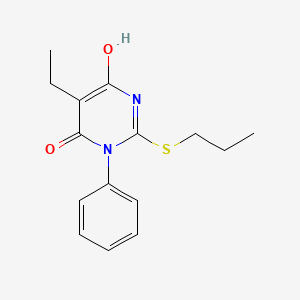
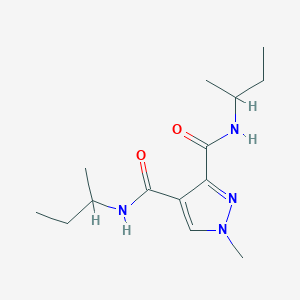
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
